Octachloro-1,3,5-cycloheptatriene

Description

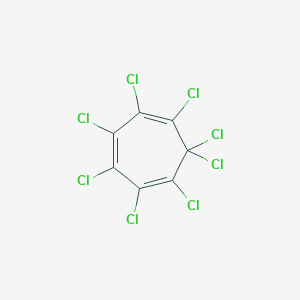

Octachloro-1,3,5-cycloheptatriene (CAS: 21703-93-5) is a fully chlorinated cycloheptatriene derivative characterized by eight chlorine atoms substituted on a seven-membered conjugated triene ring. This compound is primarily utilized in synthetic organic chemistry as a precursor for generating fused-ring aromatic systems, such as tropylium ion derivatives, which serve as intermediates in the synthesis of triphenylene analogs and heterocyclic compounds . Its high electrophilicity and stability under specific reaction conditions make it valuable for intramolecular cyclization and electrophilic substitution reactions .

Properties

CAS No. |

21703-93-5 |

|---|---|

Molecular Formula |

C7Cl8 |

Molecular Weight |

367.7 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,7-octachlorocyclohepta-1,3,5-triene |

InChI |

InChI=1S/C7Cl8/c8-1-2(9)4(11)6(13)7(14,15)5(12)3(1)10 |

InChI Key |

YUWBWGNRIUFWCC-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octachloro-1,3,5-cycloheptatriene typically involves the chlorination of cycloheptatriene. One common method is the reaction of cycloheptatriene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure complete chlorination, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The chlorination reaction is typically conducted at elevated temperatures and pressures to facilitate the complete substitution of hydrogen atoms with chlorine atoms .

Chemical Reactions Analysis

Types of Reactions: Octachloro-1,3,5-cycloheptatriene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated products.

Oxidation Reactions: Oxidation of this compound can be carried out using strong oxidizing agents like potassium permanganate, leading to the formation of various oxidized derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cycloheptatriene derivatives, while reduction reactions can produce partially dechlorinated cycloheptatriene compounds .

Scientific Research Applications

Chemistry: In chemistry, octachloro-1,3,5-cycloheptatriene is used as a precursor for the synthesis of other complex organic molecules. Its highly chlorinated structure makes it a valuable starting material for the preparation of various derivatives through substitution and reduction reactions .

Biology and Medicine: Research in biology and medicine has explored the potential use of this compound and its derivatives as bioactive compounds. Studies have investigated their antimicrobial and anticancer properties, although further research is needed to fully understand their biological effects and potential therapeutic applications .

Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of octachloro-1,3,5-cycloheptatriene involves its interaction with various molecular targets and pathways. The compound’s highly chlorinated structure allows it to participate in a range of chemical reactions, including nucleophilic substitution and redox reactions. These interactions can lead to the formation of reactive intermediates that may exert biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Chlorinated Cyclic Compounds

Octachlorocyclopentene (CAS: 706-78-5)

- Structure : A five-membered chlorinated cyclic alkene with eight chlorine atoms.

- Reactivity : Unlike the seven-membered cycloheptatriene system, octachlorocyclopentene lacks conjugated double bonds, reducing its electrophilicity. It is less reactive in forming fused aromatic systems .

Octachlorodibenzofuran (OCDF; CAS: 39001-02-0)

- Structure : A dibenzofuran derivative with eight chlorine atoms, forming a planar, dioxin-like structure.

- Reactivity : Exhibits extreme thermal and chemical stability due to its fully conjugated aromatic system.

7-(4-Aminophenyl)-1,3,5-cycloheptatriene (CAS: N/A)

- Structure : A nitrogen-substituted cycloheptatriene with an aryl amine group.

- Reactivity : Retains electrophilic character but undergoes C-tropylation reactions to form biologically active derivatives.

- Applications : Demonstrates antimicrobial activity against Staphylococcus spp. and Candida albicans, a feature absent in the fully chlorinated Octachloro-1,3,5-cycloheptatriene .

Octachlor Epoxide (CAS: N/A)

- Structure : A chlorinated epoxide derived from cyclodiene pesticides.

- Reactivity : Acts as a pesticide metabolite with neurotoxic effects, contrasting sharply with the synthetic utility of this compound .

Data Table: Key Comparative Properties

| Compound | CAS Number | Ring Size | Key Functional Groups | Applications | Toxicity/Environmental Impact |

|---|---|---|---|---|---|

| This compound | 21703-93-5 | 7-membered | Cl₈, conjugated triene | Synthetic intermediate for fused aromatics | Low environmental persistence |

| Octachlorocyclopentene | 706-78-5 | 5-membered | Cl₈, non-conjugated | Halogenation reactions, solvent | Limited toxicity data |

| Octachlorodibenzofuran (OCDF) | 39001-02-0 | Fused aromatic | Cl₈, dibenzofuran | None (environmental contaminant) | High bioaccumulation, carcinogenic |

| 7-(4-Aminophenyl)-1,3,5-cycloheptatriene | N/A | 7-membered | Cl₀, aryl amine | Antimicrobial agent | Biodegradable, low ecotoxicity |

| Octachlor Epoxide | N/A | 6-membered | Cl₈, epoxide | Pesticide metabolite | Neurotoxic, persistent metabolite |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.